
Ethyl 2-acetamido-3-methyl-pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-L-isoleucine ethyl ester is a derivative of the amino acid isoleucine It is an ester formed by the acetylation of L-isoleucine and subsequent esterification with ethanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-isoleucine ethyl ester typically involves the acetylation of L-isoleucine followed by esterification. The process begins with the reaction of L-isoleucine with acetic anhydride to form N-acetyl-L-isoleucine. This intermediate is then reacted with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester .
Industrial Production Methods
Industrial production of N-Acetyl-L-isoleucine ethyl ester follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-L-isoleucine ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield N-acetyl-L-isoleucine and ethanol.
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: N-acetyl-L-isoleucine and ethanol.
Oxidation: Oxo derivatives of N-acetyl-L-isoleucine ethyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Acetyl-L-isoleucine ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and as a precursor to bioactive compounds.
Medicine: Investigated for its potential therapeutic effects, including its role as a prodrug for isoleucine
Mechanism of Action
The mechanism of action of N-Acetyl-L-isoleucine ethyl ester involves its conversion to N-acetyl-L-isoleucine and ethanol in the body. N-acetyl-L-isoleucine can then participate in various metabolic pathways, including protein synthesis and energy production. The compound may also interact with specific receptors or enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- N-Acetyl-L-leucine ethyl ester
- N-Acetyl-L-valine ethyl ester
- N-Acetyl-L-alanine ethyl ester
Uniqueness
N-Acetyl-L-isoleucine ethyl ester is unique due to its specific structure and the presence of the isoleucine moietyIts specific interactions with biological targets and its role in metabolic pathways highlight its uniqueness .
Properties
Molecular Formula |
C10H19NO3 |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
ethyl 2-acetamido-3-methylpentanoate |
InChI |
InChI=1S/C10H19NO3/c1-5-7(3)9(11-8(4)12)10(13)14-6-2/h7,9H,5-6H2,1-4H3,(H,11,12) |
InChI Key |
FQTDATMBOBJGPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)OCC)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


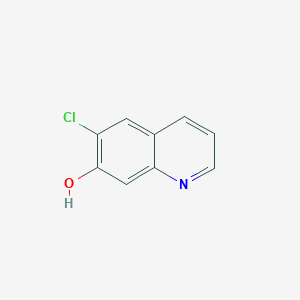

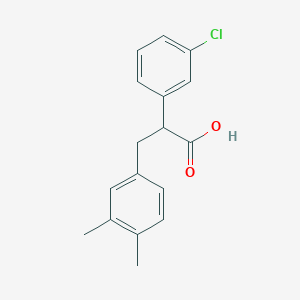
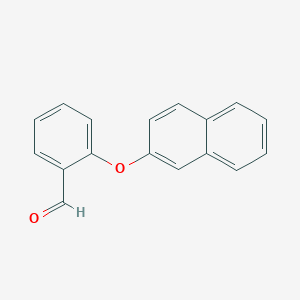
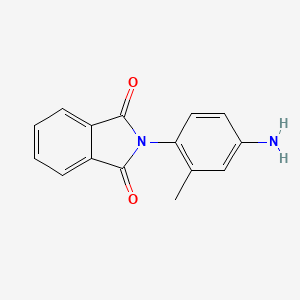
![6-bromo-2H,3H-furo[3,2-b]pyridine](/img/structure/B13887712.png)
![N-[3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide](/img/structure/B13887714.png)

![N-[3,4-dichloro-5-(1-methylpyrazol-4-yl)phenyl]-2-(4-ethylsulfonylphenyl)acetamide](/img/structure/B13887720.png)
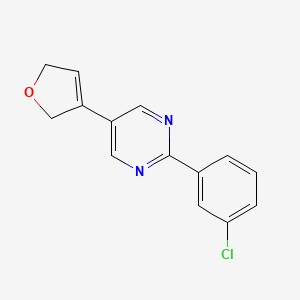

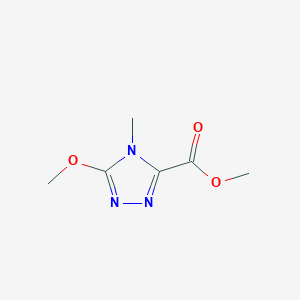
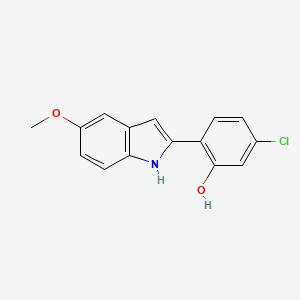
![3-[3-(4-chlorophenyl)sulfanyl-1H-pyrrolo[2,3-b]pyridin-2-yl]propan-1-ol](/img/structure/B13887763.png)
